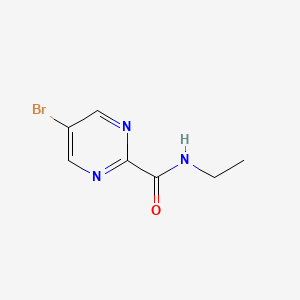

5-Bromo-N-ethylpyrimidine-2-carboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-N-ethylpyrimidine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrN3O/c1-2-9-7(12)6-10-3-5(8)4-11-6/h3-4H,2H2,1H3,(H,9,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZKFIHCXZBFYND-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1=NC=C(C=N1)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Bromo N Ethylpyrimidine 2 Carboxamide and Analogues

Established Synthetic Pathways for Pyrimidine (B1678525) Carboxamides

The synthesis of pyrimidine carboxamides can be broadly categorized into three main approaches: amidination reactions, amidation of pyrimidine carboxylic acid derivatives, and ring-closure strategies.

Amidination Reactions with Brominated Malonaldehyde Precursors

A direct and efficient method for the synthesis of 5-bromo-2-substituted pyrimidines involves the condensation of a brominated malonaldehyde precursor with an amidine. google.com A key starting material for this pathway is 2-bromomalonaldehyde (B19672). google.com The reaction proceeds via a cyclocondensation mechanism.

In a typical procedure, 2-bromomalonaldehyde is reacted with an amidine hydrochloride salt in the presence of a protic solvent, which can also act as an acid catalyst, such as glacial acetic acid. google.com The reaction is often carried out at elevated temperatures, typically ranging from 80 to 100°C. google.com The use of a dehydrating agent, such as molecular sieves, can be employed to drive the reaction to completion by removing the water formed during the cyclization. google.com This method is advantageous due to its one-pot nature and the use of readily available starting materials. google.com The general scheme for this reaction is presented below:

Table 1: Reaction Parameters for the Synthesis of 5-Bromo-2-substituted Pyrimidines

| Parameter | Condition |

|---|---|

| Starting Materials | 2-bromomalonaldehyde, Amidine hydrochloride |

| Solvent | Glacial acetic acid |

| Catalyst | Protic acid (e.g., HCl, HBr, H₂SO₄, CH₃COOH) |

| Temperature | 70-105°C |

| Additives | Molecular sieves (e.g., 3A or 4A) |

Amidation of Pyrimidine Carboxylic Acid Derivatives

A widely used and versatile method for the synthesis of pyrimidine carboxamides is the amidation of a corresponding pyrimidine carboxylic acid derivative. This approach involves the formation of an amide bond between the pyrimidine carboxylic acid and an amine. The carboxylic acid is typically activated to facilitate the nucleophilic attack by the amine.

Common strategies for the activation of the carboxylic acid include:

Conversion to an Acyl Chloride: The carboxylic acid can be converted to the more reactive acyl chloride using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acyl chloride then readily reacts with the desired amine to form the amide.

Use of Coupling Reagents: A variety of coupling reagents are available to promote the direct amidation of carboxylic acids. These reagents activate the carboxylic acid in situ to form a reactive intermediate that is then attacked by the amine. Commonly used coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), as well as phosphonium (B103445) salts like benzotriazol-1-yl-oxytripyrrolidinophosphonium (B8747277) hexafluorophosphate (B91526) (PyBOP) and aminium salts like (O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (HATU) and O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU). organic-chemistry.org The choice of coupling reagent and reaction conditions can be optimized to achieve high yields and minimize side reactions. organic-chemistry.org

Ring-Closure Approaches to Substituted Pyrimidines

Ring-closure or cyclization reactions represent a fundamental strategy for the synthesis of the pyrimidine core itself. These methods typically involve the condensation of a 1,3-dicarbonyl compound or its equivalent with a dinucleophilic species containing a N-C-N fragment, such as an amidine.

Various catalyzed methods have been developed for the synthesis of substituted pyrimidines. mdpi.com These can be classified based on the number of components involved in the cycloaddition:

[5+1] Annulation: This approach involves the reaction of an enamidine with a one-carbon synthon, such as N,N-dimethylformamide dialkyl acetals, to form the pyrimidine ring. mdpi.com

[3+3] Annulation: A common strategy involves the cycloaddition of a 1,3-dicarbonyl compound or an α,β-unsaturated ketone with an amidine. mdpi.com

[2+2+2] Cyclization: This method can involve the cyclization of ketones with nitriles under basic conditions, often catalyzed by a metal such as copper. mdpi.com

These ring-closure approaches offer a high degree of flexibility in introducing various substituents onto the pyrimidine ring by choosing appropriately substituted starting materials.

Targeted Synthesis of 5-Bromo-N-ethylpyrimidine-2-carboxamide

The most direct and logical synthetic route to this compound involves the amidation of 5-bromopyrimidine-2-carboxylic acid with ethylamine (B1201723). This pathway leverages the readily available starting materials and the well-established chemistry of amide bond formation.

Detailed Reaction Mechanisms and Conditions

The synthesis would likely proceed in two main stages:

Synthesis of the 5-Bromopyrimidine-2-carboxylic Acid Precursor: This can be achieved through the amidination reaction described in section 2.1.1, using 2-bromomalonaldehyde and a suitable amidine to form a 2-substituted-5-bromopyrimidine, which is then oxidized to the carboxylic acid. Alternatively, direct synthesis from other pyrimidine precursors is possible.

Amidation with Ethylamine: The key step is the coupling of 5-bromopyrimidine-2-carboxylic acid with ethylamine. The reaction mechanism involves the activation of the carboxylic acid group to make it more susceptible to nucleophilic attack by the ethylamine.

Acyl Chloride Intermediate: One probable mechanism involves the initial conversion of 5-bromopyrimidine-2-carboxylic acid to 5-bromopyrimidine-2-carbonyl chloride using a reagent like thionyl chloride. The highly electrophilic carbonyl carbon of the acyl chloride is then readily attacked by the lone pair of electrons on the nitrogen atom of ethylamine. This is followed by the elimination of a chloride ion and a proton from the nitrogen to yield the final amide product.

In Situ Activation with Coupling Reagents: Alternatively, a coupling reagent would be used to activate the carboxylic acid. For instance, with a carbodiimide (B86325) like DCC, the carboxylic acid adds to one of the double bonds of the DCC to form a highly reactive O-acylisourea intermediate. This intermediate is then attacked by ethylamine to form the amide, with the DCC being converted to a urea (B33335) byproduct. With phosphonium or aminium salt reagents like PyBOP or HATU, an activated ester (e.g., an OBt or OAt ester) is formed in situ, which then undergoes nucleophilic acyl substitution with ethylamine.

The reaction is typically carried out in an inert aprotic solvent such as dichloromethane (B109758) (DCM), N,N-dimethylformamide (DMF), or tetrahydrofuran (B95107) (THF). The presence of a non-nucleophilic base, such as triethylamine (B128534) (TEA) or N,N-diisopropylethylamine (DIPEA), is often required to neutralize the acid generated during the reaction and to deprotonate the amine, increasing its nucleophilicity. The reaction temperature can vary from room temperature to elevated temperatures depending on the specific reagents used.

Catalytic Systems and Reagents Employed

The choice of catalytic system or reagent is crucial for the efficiency of the amidation step.

For the Acyl Chloride Route:

Chlorinating agent: Thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

Catalyst: A catalytic amount of DMF is often used to facilitate the formation of the acyl chloride.

Base: An excess of ethylamine or a tertiary amine like triethylamine is used to neutralize the HCl byproduct.

For the Direct Amidation Route:

Coupling Reagents: A wide array of reagents can be employed, with the choice often depending on the scale of the reaction and the desired purity of the product.

Carbodiimides: EDC, DCC. Often used with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to suppress side reactions and reduce racemization if chiral centers are present.

Phosphonium Salts: PyBOP, (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP).

Aminium (Uronium) Salts: HATU, HBTU, O-(6-Chlorobenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (HCTU). These are known for their high efficiency and rapid reaction times. vulcanchem.com

Base: A non-nucleophilic organic base such as DIPEA or TEA is essential.

Table 2: Common Coupling Reagents for Amide Bond Formation

| Reagent Class | Examples | Additives/Co-reagents |

|---|---|---|

| Carbodiimides | EDC, DCC | HOBt, HOAt |

| Phosphonium Salts | PyBOP, BOP | DIPEA, TEA |

| Aminium Salts | HATU, HBTU, HCTU | DIPEA, TEA |

Optimization Strategies for Reaction Yields and Selectivity

Optimizing the synthesis of pyrimidine derivatives is crucial for maximizing yields and achieving desired selectivity. Various factors, including the choice of catalyst, solvent, and reaction conditions, play a pivotal role.

For instance, in the synthesis of pyrimidines from 1,3-dicarbonyl equivalents and amidines, a Pinner-like synthesis can be employed. The choice of catalyst in such reactions is critical; while various metal triflates can be used, Bi(OTf)₃ has been shown to provide superior yields in certain cases. researchgate.net The use of choline (B1196258) hydroxide (B78521) as both a catalyst and a reaction medium at 60 °C represents another effective strategy. researchgate.net Palladium-catalyzed multi-component reactions offer a highly efficient route to pyrimidine carboxamides. A notable example is a three-starting-material-four-component reaction (3SM-4CR) strategy using amidines, styrene, and N,N-dimethylformamide (DMF). bohrium.comnih.govresearchgate.net In this process, DMF serves as a dual synthon, providing both a one-carbon unit and the amide functionality. bohrium.comnih.gov Optimization of such reactions involves careful selection of the palladium catalyst, oxidant, and reaction conditions to achieve high yields and selectivity. bohrium.comnih.govresearchgate.net

Ultrasound irradiation has also been utilized to promote the condensation reactions involved in pyrimidine synthesis, often leading to higher yields in shorter reaction times. researchgate.net For N-alkylation reactions on the pyrimidine ring, a heterogeneous catalyst system using ammonium (B1175870) sulfate (B86663) coated on hydrothermal carbon (AS@HTC) has been developed. ias.ac.in Optimization of this system involved studying catalyst loading and solvent effects, with acetonitrile (B52724) (CH₃CN) being identified as the solvent of choice, affording yields in the range of 80–90%. ias.ac.in

The following table summarizes key optimization parameters for different synthetic strategies.

Table 1: Optimization of Reaction Conditions for Pyrimidine Synthesis

| Reaction Type | Catalyst/Promoter | Solvent | Temperature (°C) | Key Findings |

|---|---|---|---|---|

| Pinner-like Synthesis | Bi(OTf)₃ | Not Specified | Not Specified | Provided better yields than other metal triflates. researchgate.net |

| Pinner-like Synthesis | Choline Hydroxide | Choline Hydroxide | 60 | Acts as both catalyst and medium. researchgate.net |

| 4-Component Reaction | Palladium Catalyst | DMF | Not Specified | DMF acts as a dual synthon. bohrium.comnih.gov |

Synthesis of Related Pyrimidine Carboxamide Derivatives for Comparative Studies

The synthesis of a diverse library of related pyrimidine carboxamide derivatives is essential for structure-activity relationship (SAR) studies. This involves modifying the core structure at various positions, including the amide nitrogen, the pyrimidine ring itself, and the C-2 position.

Strategies for N-Alkylation and Acylation of the Amide Nitrogen

Modification of the amide nitrogen through alkylation and acylation introduces new functional groups that can modulate the compound's properties.

N-Alkylation: N-alkylation of the pyrimidine core can be challenging due to the potential for mixtures of mono-, di-, and O-alkylated products. ias.ac.in To overcome this, milder and more selective methods are required. A novel approach utilizes N-aminopyridinium salts as ammonia (B1221849) surrogates for the synthesis of secondary amines via self-limiting alkylation. chemrxiv.org This method involves the Chan-Lam coupling of aryl boronic acids with N-aminopyridinium triflate, followed by deprotonation to form a highly nucleophilic pyridinium (B92312) ylide that reacts with alkyl halides. chemrxiv.org This process enforces selective monoalkylation. chemrxiv.org Another strategy employs amides as direct alkylating agents by activating them with trifluoromethanesulfonic anhydride (B1165640) (Tf₂O) in the presence of 2-fluoropyridine. rsc.org This induces the migration of the alkyl group from the amide nitrogen to the pyridine (B92270) nitrogen, which can then be transformed into N-substituted 2-pyridones. rsc.org For pyrimidines specifically, a heterogeneous catalysis method using AS@HTC provides an efficient and selective route for N-alkylation with alkylating agents like ethyl acetate (B1210297) bromide or propargyl bromide. ias.ac.in

Acylation: Acylation of amino groups on the pyrimidine ring is a common strategy for derivatization. For 2-amino-4-hydroxypyrimidines, O-acylation is often favored over N-acylation, particularly with bulky acylating agents like pivaloyl chloride or aroyl halides. rsc.org A cost-effective N-acylation procedure for the exocyclic amino function of nucleosides (which contain pyrimidine bases) involves activating carboxylic acids as their p-nitrophenyl esters. nih.gov These esters then couple with the amino group in the presence of a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) and catalysts such as 4-dimethylaminopyridine (B28879) (DMAP), 1-hydroxybenzotriazole (HOBt), or N-hydroxysuccinimide (HOSu), with HOSu often giving the best results. nih.gov

Halogenation and Further Functionalization of the Pyrimidine Ring

Introducing halogens to the pyrimidine ring provides a handle for further diversification through cross-coupling reactions.

Halogenation: The pyrimidine ring is electron-deficient, making electrophilic aromatic substitution less facile than in pyridine. wikipedia.org However, substitution is most favorable at the C-5 position, which is the least electron-deficient. wikipedia.orgresearchgate.net Halogenation at this position can be achieved with various reagents. For example, bromination of 2-amino-4-chloropyridine (B16104) at the 5-position can be accomplished using N-bromosuccinimide (NBS) in dichloromethane at 0 °C with a high yield of 87%. google.com A general method for preparing 5-bromo-2-substituted pyrimidines involves a one-step reaction between 2-bromomalonaldehyde and an amidine compound in a protic acid solvent like glacial acetic acid. google.com The presence of activating groups, such as amino or hydroxyl groups, on the pyrimidine ring facilitates electrophilic substitution at the C-5 position. researchgate.net

Further Functionalization: Once a halogen is installed, it can be used in various cross-coupling reactions to introduce new carbon-carbon or carbon-heteroatom bonds. For example, 5-bromo-N-propylthiophene-2-sulfonamide can undergo Suzuki-Miyaura cross-coupling reactions with various aryl boronic acids in the presence of a palladium catalyst like Pd(PPh₃)₄ to generate a library of C-5 arylated compounds. nih.gov This highlights how a C-5 bromo substituent serves as a versatile anchor point for diversification of the pyrimidine core.

Diversification at the C-2 Position of the Pyrimidine Core

The C-2 position of the pyrimidine ring is another key site for modification to explore SAR.

Strategies for C-2 functionalization often have to overcome selectivity challenges, as the 2-, 4-, and 6-positions are all electron-deficient. wikipedia.org Directed metalation reactions can achieve 2-halogenation in some substrates. nih.gov A more general approach for C-2 amination involves a synthetic platform that generates pyrimidinyl iminium salt intermediates, which can then be converted into various amine products. researchgate.net This method is compatible with a wide range of functional groups. researchgate.net

A "deconstruction-reconstruction" strategy offers a powerful way to diversify pyrimidines. nih.gov This involves activating the pyrimidine, opening the ring to form an intermediate, and then re-closing it with a different reagent to form a new heterocycle or a modified pyrimidine. nih.gov For instance, this strategy can be used to convert a pyrimidine into a 2-substituted pyrimidine, a pyrazole, or an isoxazole. nih.gov Another innovative method involves a two-atom swap skeletal editing, transforming pyrimidines into pyridines through a one-pot, two-step process involving activation with Tf₂O followed by nucleophilic addition and a Dimroth rearrangement. chinesechemsoc.org This allows for significant alteration of the core scaffold. chinesechemsoc.org

The following table provides examples of diversification strategies at different positions of the pyrimidine ring.

Table 2: Strategies for Pyrimidine Core Diversification

| Position | Reaction Type | Reagents/Catalyst | Outcome |

|---|---|---|---|

| Amide N | N-Alkylation | AS@HTC, Alkyl Bromide | N-alkylated pyrimidine carboxamide. ias.ac.in |

| Amide N | N-Acylation | Activated Ester, HOSu, DCC | N-acylated pyrimidine. nih.gov |

| C-5 | Bromination | NBS | 5-Bromopyrimidine (B23866) derivative. google.com |

| C-5 | Suzuki Coupling | Aryl Boronic Acid, Pd(PPh₃)₄ | 5-Arylpyrimidine derivative. nih.gov |

| C-2 | Amination | Iminium Salt Intermediates | 2-Aminopyrimidine derivative. researchgate.net |

Advanced Spectroscopic and Structural Characterization Techniques

Elucidation of Molecular Structure through X-ray Crystallography

X-ray crystallography stands as the definitive method for determining the precise three-dimensional structure of a crystalline solid. This technique provides unambiguous proof of molecular connectivity and conformation, as well as detailed insights into how molecules arrange themselves in a crystal lattice.

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction (SCXRD) analysis allows for the precise measurement of bond lengths, bond angles, and torsion angles, providing an exact model of the molecule's geometry. While specific crystallographic data for 5-Bromo-N-ethylpyrimidine-2-carboxamide is not publicly available, analysis of the closely related compound, 5-Bromo-N-methylpyrimidin-2-amine, offers significant insight into the expected structural features. nih.gov

For such a compound, a suitable single crystal is grown and irradiated with monochromatic X-rays. The resulting diffraction pattern is collected and analyzed to solve the crystal structure. Key parameters obtained from such an analysis include the crystal system, space group, and unit cell dimensions. For instance, in the analysis of the analogue 5-Bromo-N-methylpyrimidin-2-amine, the pyrimidine (B1678525) ring was found to be essentially planar. nih.gov The bromine atom and the amine nitrogen were observed to be nearly coplanar with the ring, with displacements of 0.032 (1) Å and 0.009 (5) Å, respectively. nih.gov A similar planarity would be expected for the pyrimidine core of this compound.

Table 1: Illustrative Crystal Data and Structure Refinement Details for an Analogous Compound (5-Bromo-N-methylpyrimidin-2-amine)

| Parameter | Value |

|---|---|

| Empirical formula | C₅H₆BrN₃ |

| Formula weight | 188.03 |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 11.529 (2) |

| b (Å) | 7.501 (2) |

| c (Å) | 19.718 (4) |

| β (°) | 90.49 (3) |

| Volume (ų) | 659.6 (2) |

| Z (molecules per unit cell) | 4 |

| Final R indices [I>2σ(I)] | R1 = 0.051, wR2 = 0.124 |

Data sourced from a study on 5-Bromo-N-methylpyrimidin-2-amine, a structural analogue. nih.gov

Analysis of Crystal Packing and Intermolecular Interactions

Beyond individual molecular geometry, SCXRD reveals how molecules are arranged in the crystal lattice, governed by a network of intermolecular interactions. These non-covalent forces, including hydrogen bonding and π-π stacking, are critical in determining the physical properties of the solid.

In related brominated pyrimidine structures, hydrogen bonding is a dominant feature. For 5-Bromo-N-methylpyrimidin-2-amine, intermolecular N—H···N hydrogen bonds link molecules together. nih.gov Additionally, weaker C—H···N and C—H···Br interactions contribute to the formation of a two-dimensional network. nih.gov For this compound, the secondary amide group (–C(O)NH–) is a potent hydrogen bond donor (N-H) and acceptor (C=O). It is therefore highly probable that strong N—H···O=C or N—H···N (pyrimidine) hydrogen bonds would be the primary interactions dictating its crystal packing, likely forming extended chains or dimeric motifs. Halogen bonding involving the bromine atom is another possible interaction that could influence the supramolecular assembly.

Advanced Spectroscopic Signatures in Research Applications

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Confirmation

NMR spectroscopy is an indispensable tool for confirming the chemical structure of a molecule in solution. Both ¹H and ¹³C NMR would be used to provide a complete picture of the carbon-hydrogen framework of this compound.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for each unique proton environment. The two protons on the pyrimidine ring would appear as singlets in the aromatic region. The ethyl group would present a characteristic pattern: a quartet for the methylene (B1212753) (–CH₂–) protons, resulting from coupling to the adjacent methyl group, and a triplet for the methyl (–CH₃) protons, due to coupling with the methylene group. The amide proton (N–H) would likely appear as a broad singlet, with its chemical shift being sensitive to solvent and concentration.

¹³C NMR: The carbon NMR spectrum would show distinct signals for each carbon atom. The carbons of the pyrimidine ring would appear in the downfield region, with the carbon atom bonded to the bromine (C5) being significantly influenced by the halogen's electronic effects. The carbonyl carbon of the amide would be observed at a characteristic downfield shift (typically ~160-170 ppm). The two carbons of the ethyl group would appear in the upfield aliphatic region.

Table 2: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Pyrimidine H (C4/C6) | 8.5 - 9.0 | Singlet | 2H |

| Amide H (N-H) | 7.5 - 8.5 (broad) | Singlet | 1H |

| Methylene H (–CH₂–) | 3.3 - 3.6 | Quartet | 2H |

| Methyl H (–CH₃) | 1.1 - 1.4 | Triplet | 3H |

Predicted values are based on general principles and data for similar molecular fragments.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Vibrational spectroscopy techniques, including IR and Raman, are used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

For this compound, the key functional groups would produce strong, identifiable signals. The IR spectrum would be dominated by a strong absorption band corresponding to the C=O (carbonyl) stretch of the amide group, typically found in the 1650-1680 cm⁻¹ region. Another important band would be the N-H stretch of the secondary amide, appearing as a sharp peak around 3300-3500 cm⁻¹. The pyrimidine ring would exhibit several characteristic C=C and C=N stretching vibrations in the 1400-1600 cm⁻¹ fingerprint region. The C-Br stretch would be expected at lower wavenumbers, typically below 600 cm⁻¹. researchgate.net

Table 3: Expected Characteristic IR Absorption Frequencies

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Secondary Amide (N-H) | N-H Stretch | 3300 - 3500 |

| Alkyl C-H (ethyl) | C-H Stretch | 2850 - 3000 |

| Amide Carbonyl (C=O) | C=O Stretch | 1650 - 1680 |

| Pyrimidine Ring | C=C, C=N Stretch | 1400 - 1600 |

| Amide N-H | N-H Bend | 1510 - 1550 |

| Bromoalkane (C-Br) | C-Br Stretch | 500 - 600 |

Expected frequencies are based on standard vibrational spectroscopy correlation tables. researchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Elucidation

Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation pattern under ionization.

For this compound (C₇H₈BrN₃O), the high-resolution mass spectrum would show a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of the bromine atom, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance. This results in two peaks of similar intensity separated by two mass units (M⁺ and M+2).

Common fragmentation pathways for amides often involve alpha-cleavage, which is the breaking of the bond adjacent to the nitrogen atom. libretexts.orgmiamioh.edu Likely fragmentation patterns for this molecule would include:

Loss of an ethyl radical (•CH₂CH₃), resulting in a significant fragment ion.

Cleavage of the amide C-N bond.

Loss of the bromine atom (•Br).

Fragmentation of the pyrimidine ring itself.

Analysis of these fragments allows for the piecing together of the molecular structure, corroborating the data obtained from NMR and other spectroscopic methods.

Computational and Theoretical Investigations of 5 Bromo N Ethylpyrimidine 2 Carboxamide

Quantum Chemical Calculations

Quantum chemical calculations are at the forefront of computational chemistry, offering a detailed view of molecular properties at the atomic and electronic levels. For 5-Bromo-N-ethylpyrimidine-2-carboxamide, these calculations help in elucidating its fundamental chemical characteristics.

Density Functional Theory (DFT) and Hartree-Fock (HF) are two foundational methods in quantum chemistry. DFT is particularly noted for its balance of accuracy and computational efficiency, making it a popular choice for studying the electronic structure of molecules. samipubco.com The B3LYP functional, a hybrid functional, is often employed in DFT calculations as it has shown considerable promise in molecular simulations of organic compounds. samipubco.com

Hartree-Fock, an ab initio method, provides a good starting point for more complex calculations. When studying pyrimidine (B1678525) derivatives, the choice of basis set is crucial for obtaining accurate results. For instance, calculations can be performed at the B3LYP/6-311+G(d,p) level of theory to gain insights into the molecular orbitals. jchemrev.com

A comparison of results from both DFT and HF methods can provide a comprehensive understanding of the electronic properties of this compound. These studies often focus on parameters like total energy, electronic energy, and dipole moment, which are indicative of the molecule's stability and polarity.

Table 1: Illustrative Calculated Energy Parameters for this compound

| Parameter | Hartree-Fock (HF) Value | DFT/B3LYP Value | Unit |

|---|---|---|---|

| Total Energy | -1850.45 | -1851.98 | Hartrees |

| Electronic Energy | -2890.12 | -2900.56 | Hartrees |

Note: The data in this table is hypothetical and serves as an example of the output from quantum chemical calculations.

Geometry optimization is a computational process used to find the arrangement of atoms in a molecule that corresponds to the lowest energy, and thus the most stable structure. For this compound, this involves determining the bond lengths, bond angles, and dihedral angles that define its three-dimensional shape.

Conformational analysis further explores the different spatial arrangements of the atoms that can be achieved through rotation around single bonds. This is particularly relevant for the N-ethyl and carboxamide groups in the molecule. By identifying the global minimum energy conformation, researchers can understand the molecule's preferred shape, which influences its physical properties and biological activity.

Table 2: Example of Optimized Geometrical Parameters for this compound

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

|---|---|---|---|

| C2-C5 | 1.39 | - | - |

| C5-Br | 1.88 | - | - |

| C2-C(O) | 1.50 | - | - |

| C(O)-N | 1.35 | - | - |

| N-C(ethyl) | 1.46 | - | - |

| C2-N1-C6 | - | 115.8 | - |

| N1-C2-N3 | - | 126.5 | - |

Note: The data in this table is for illustrative purposes and represents typical outputs of geometry optimization calculations.

Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity. acs.orgwikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. youtube.com

The HOMO-LUMO energy gap (ΔE) is a critical parameter for predicting a molecule's reactivity and stability. physchemres.org A large energy gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more likely to be reactive. samipubco.com For this compound, FMO analysis can predict the most likely sites for electrophilic and nucleophilic attack.

Table 3: Hypothetical Frontier Molecular Orbital Energies for this compound

| Parameter | Energy (eV) |

|---|---|

| HOMO | -6.75 |

| LUMO | -1.25 |

Note: This data is hypothetical and for illustrative purposes.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines charge transfer and hyperconjugative interactions between orbitals, which contribute to the molecule's stability.

Molecular Docking and Simulation Studies

Molecular docking and simulation studies are powerful computational techniques used to predict how a molecule might interact with a biological target, such as a protein or enzyme. mdpi.commdpi.comnih.govremedypublications.comnih.gov These methods are widely used in drug discovery and development.

In silico ligand-target interaction profiling involves docking this compound into the active site of a target protein to predict its binding orientation and affinity. The results of these studies are often expressed as a binding energy or docking score, with more negative values typically indicating a more favorable interaction. remedypublications.com

These simulations can identify key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the molecule and the amino acid residues of the target protein. This information can help to explain the molecule's biological activity and can guide the design of more potent and selective derivatives. For example, pyrimidine-5-carboxamide derivatives have been investigated as potential inhibitors for various biological targets. nih.govnih.govresearchgate.net

Table 4: Illustrative Molecular Docking Results for this compound with a Hypothetical Protein Target

| Parameter | Value |

|---|---|

| Binding Energy | -7.5 kcal/mol |

| Hydrogen Bond Interactions | 2 |

Note: This data is hypothetical and serves as an example of the output from a molecular docking study.

Prediction of Binding Modes and Affinities with Biological Macromolecules

The biological activity of a compound is intrinsically linked to its ability to interact with specific biological macromolecules, such as proteins and nucleic acids. Computational techniques like molecular docking and molecular dynamics (MD) simulations are pivotal in predicting these interactions.

Molecular docking studies on various pyrimidine carboxamide derivatives have been instrumental in elucidating their binding modes within the active sites of target proteins. For instance, in the context of kinase inhibition, a common target for pyrimidine-based compounds, docking simulations typically reveal key hydrogen bonding interactions between the pyrimidine core and backbone residues of the enzyme's hinge region. The carboxamide moiety often participates in additional hydrogen bonds with residues in the active site, further stabilizing the complex. For this compound, it is hypothesized that the pyrimidine nitrogens would act as hydrogen bond acceptors, while the N-H of the carboxamide could serve as a hydrogen bond donor. The bromine atom at the 5-position can introduce favorable halogen bonding interactions, a feature increasingly recognized for its importance in ligand-protein binding. The N-ethyl group is expected to occupy a hydrophobic pocket within the binding site.

Following docking, molecular dynamics simulations can be employed to assess the stability of the predicted binding pose over time. These simulations provide insights into the dynamic nature of the ligand-protein complex, allowing for the calculation of binding free energies, which are a more accurate predictor of binding affinity than docking scores alone. Such studies on related pyrimidine carboxamides have helped in refining the understanding of the crucial interactions necessary for potent biological activity.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This approach is invaluable for predicting the activity of novel compounds and for guiding the design of more potent analogs.

Descriptor Calculation and Selection for Pyrimidine Carboxamides

The foundation of any QSAR model is the calculation of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules. For a series of pyrimidine carboxamides, a wide array of descriptors would be calculated, categorized as follows:

1D Descriptors: Molecular weight, atom counts, rotatable bonds.

2D Descriptors: Topological indices (e.g., Balaban J index, Wiener index), connectivity indices, and 2D pharmacophore-based descriptors.

3D Descriptors: Geometrical properties such as molecular surface area, volume, and shape indices.

Physicochemical Descriptors: LogP (lipophilicity), polar surface area (PSA), and molar refractivity.

Electronic Descriptors: Dipole moment, HOMO (Highest Occupied Molecular Orbital), and LUMO (Lowest Unoccupied Molecular Orbital) energies, which can be calculated using quantum chemical methods.

The table below provides an example of descriptors that would be calculated for a hypothetical series of pyrimidine carboxamides.

| Descriptor Type | Descriptor Example | Typical Value Range for Drug-like Molecules |

| 1D | Molecular Weight | 150 - 500 Da |

| 2D | Topological Polar Surface Area (TPSA) | 20 - 130 Ų |

| 3D | Molecular Volume | 100 - 600 ų |

| Physicochemical | LogP | -1 to 5 |

| Electronic | Dipole Moment | 0 - 10 Debye |

Once calculated, a crucial step is the selection of a subset of descriptors that are most relevant to the biological activity. This is often achieved using statistical methods like genetic algorithms or stepwise multiple linear regression to avoid overfitting and to build a robust and predictive model.

Development of Predictive Models for In Vitro Biological Activities

With a set of relevant descriptors, various mathematical models can be developed to predict the in vitro biological activities of pyrimidine carboxamides. Common approaches include:

Multiple Linear Regression (MLR): This method generates a linear equation that correlates the selected descriptors with the biological activity. The quality of an MLR model is assessed by statistical parameters such as the coefficient of determination (R²), the cross-validated R² (Q²), and the root mean square error (RMSE).

Partial Least Squares (PLS): PLS is another linear regression method that is particularly useful when the number of descriptors is large and there is multicollinearity among them.

Non-linear Methods: Machine learning algorithms such as Support Vector Machines (SVM), Random Forest (RF), and Artificial Neural Networks (ANN) are capable of capturing complex, non-linear relationships between structure and activity and often yield more predictive models.

For a hypothetical series of pyrimidine carboxamide kinase inhibitors, a QSAR model might reveal that higher biological activity is correlated with increased lipophilicity (LogP), a specific range of dipole moment, and the presence of a hydrogen bond donor at a particular position.

The predictive power of these models is rigorously evaluated through internal and external validation techniques. Internal validation often involves cross-validation (e.g., leave-one-out), while external validation assesses the model's ability to predict the activity of a set of compounds that were not used in the model development.

In Silico Lead Optimization Strategies

A validated QSAR model, in conjunction with molecular docking insights, provides a powerful platform for in silico lead optimization. The goal is to design new analogs of this compound with improved potency, selectivity, and pharmacokinetic properties.

Optimization strategies based on these computational models could include:

Virtual Screening: The QSAR model can be used to rapidly screen large virtual libraries of pyrimidine carboxamide derivatives to prioritize compounds for synthesis and biological testing.

Fragment-Based Modification: By analyzing the contributions of different structural fragments in the QSAR model, modifications can be proposed. For example, if the model indicates that a larger hydrophobic group at the N-ethyl position would be beneficial, analogs with N-propyl or N-butyl substituents could be designed.

For this compound, in silico optimization might explore the effect of substituting the bromine atom with other halogens or small functional groups to modulate electronic properties and potential halogen bonding. Similarly, modifications to the N-ethyl group could be explored to enhance hydrophobic interactions within the target's binding pocket, guided by the predictive QSAR models.

Reactivity and Derivatization Studies of 5 Bromo N Ethylpyrimidine 2 Carboxamide

Nucleophilic Aromatic Substitution (SNAr) Reactions on the Pyrimidine (B1678525) Core

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for the functionalization of halogenated aromatic and heteroaromatic systems. In the context of 5-Bromo-N-ethylpyrimidine-2-carboxamide, the reactivity of the pyrimidine core towards nucleophiles is of significant interest for the introduction of diverse substituents.

Substitution Reactions at the Bromine Position (C-5)

The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electron deficiency activates the ring towards nucleophilic attack. However, in SNAr reactions of halopyrimidines, the positions most activated for substitution are typically C-2, C-4, and C-6, which are ortho and para to the ring nitrogens. The C-5 position is meta to both nitrogen atoms and is generally less activated towards SNAr.

Consequently, direct displacement of the bromine atom at the C-5 position of this compound by a nucleophile via a classical SNAr mechanism is expected to be challenging under standard conditions. The reaction would likely require harsh conditions, such as high temperatures and strongly activated nucleophiles, and may be outcompeted by other reaction pathways. The literature on direct SNAr at the C-5 position of pyrimidines is limited, underscoring the lower reactivity of this position compared to C-2, C-4, and C-6.

Reactivity Considerations of the Pyrimidine Carboxamide Group

Furthermore, the presence of the carboxamide group itself can be a site for competing reactions under the basic or nucleophilic conditions often employed in SNAr reactions. For instance, hydrolysis of the amide could occur under strong basic conditions. Therefore, any attempt at a C-5 SNAr reaction would need to carefully consider the stability of the carboxamide functionality.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The bromine atom at the C-5 position of this compound serves as an excellent handle for these transformations, enabling the introduction of a wide array of aryl, heteroaryl, and alkynyl groups.

Suzuki-Miyaura Coupling for Arylation and Heteroarylation at C-5

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds by reacting an organoboron compound with a halide or triflate in the presence of a palladium catalyst and a base. This reaction is well-suited for the arylation and heteroarylation of this compound at the C-5 position. A variety of aryl- and heteroarylboronic acids or their esters can be coupled to introduce diverse substituents. mdpi.com

Typical conditions for Suzuki-Miyaura coupling of 5-bromopyrimidines involve a palladium(0) source, such as Pd(PPh₃)₄ or a combination of a palladium(II) salt like Pd(OAc)₂ with a phosphine (B1218219) ligand, and a base like K₂CO₃, K₃PO₄, or Cs₂CO₃ in a suitable solvent system, often a mixture of an organic solvent (e.g., dioxane, DME, or toluene) and water.

| Entry | Arylboronic Acid | Catalyst | Ligand | Base | Solvent | Temp. (°C) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ | - | K₂CO₃ | Toluene/EtOH/H₂O | 100 | 85 |

| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ | SPhos | K₃PO₄ | Dioxane/H₂O | 110 | 92 |

| 3 | Thiophen-2-ylboronic acid | PdCl₂(dppf) | - | Cs₂CO₃ | DME | 80 | 78 |

| 4 | Pyridin-3-ylboronic acid | Pd₂(dba)₃ | XPhos | K₃PO₄ | t-BuOH/H₂O | 100 | 88 |

This table presents representative conditions for Suzuki-Miyaura coupling reactions on 5-bromopyrimidine (B23866) derivatives, which are expected to be applicable to this compound.

Sonogashira and Buchwald-Hartwig Coupling Applications

Sonogashira Coupling: The Sonogashira reaction enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. organic-chemistry.orgwikipedia.org This reaction is a powerful method for introducing alkynyl moieties at the C-5 position of this compound, leading to the synthesis of 5-alkynylpyrimidine derivatives. These products can serve as versatile intermediates for further transformations. rsc.orgrsc.org

Standard Sonogashira conditions typically involve a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂), a copper(I) salt (e.g., CuI), a base (usually an amine like triethylamine (B128534) or diisopropylethylamine), and a suitable solvent such as THF or DMF. soton.ac.uk

Buchwald-Hartwig Amination: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between aryl halides and amines. wikipedia.orglibretexts.org This reaction provides a direct route to introduce primary or secondary amines at the C-5 position of this compound. The reaction generally requires a palladium catalyst, a phosphine ligand, and a strong base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS). The choice of ligand is crucial for the success of the reaction and often requires optimization. organic-chemistry.org

| Coupling Reaction | Reactant | Catalyst | Ligand | Base | Solvent | Temp. (°C) |

| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂/CuI | PPh₃ | Et₃N | THF | 65 |

| Buchwald-Hartwig | Morpholine (B109124) | Pd₂(dba)₃ | BINAP | NaOtBu | Toluene | 100 |

This table illustrates typical conditions for Sonogashira and Buchwald-Hartwig reactions on 5-bromopyrimidine substrates, which could be adapted for this compound.

Functional Group Transformations of the Carboxamide Moiety

The N-ethylcarboxamide group at the C-2 position offers another site for chemical modification, allowing for the synthesis of a variety of pyrimidine derivatives.

Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, 2-carboxypyrimidine. This transformation would likely require forcing conditions, such as heating in the presence of a strong acid (e.g., HCl, H₂SO₄) or a strong base (e.g., NaOH, KOH). The resulting carboxylic acid can then be used in a variety of subsequent reactions, such as esterification or conversion to other acid derivatives.

Reduction: The carboxamide can be reduced to the corresponding amine, 2-(aminomethyl)pyrimidine. Common reagents for this transformation include strong reducing agents like lithium aluminum hydride (LiAlH₄) in a solvent such as THF or diethyl ether. nih.gov This reaction provides a route to pyrimidines with an aminoalkyl side chain.

Dehydration: Primary amides can be dehydrated to nitriles using various dehydrating agents such as phosphorus pentoxide (P₂O₅), phosphorus oxychloride (POCl₃), or thionyl chloride (SOCl₂). rsc.orgorgoreview.com However, for a secondary amide like an N-ethylcarboxamide, this reaction is not a direct pathway to a simple nitrile. Instead, under certain conditions, related transformations might occur, but the direct formation of a nitrile is not a typical reaction pathway for secondary amides.

Hydrolysis and Esterification Reactions

The N-ethylcarboxamide group at the 2-position and the bromo substituent at the 5-position are the primary sites for hydrolysis and potential esterification reactions, respectively.

Hydrolysis: The hydrolysis of the amide bond in this compound would yield 5-bromopyrimidine-2-carboxylic acid and ethylamine (B1201723). This reaction is typically catalyzed by acid or base. Studies on the alkaline hydrolysis of related pyrimidine-5-carboxylic acid esters have shown that the reaction primarily leads to the formation of the corresponding carboxylic acids. researchgate.net It is important to note that under certain conditions, rearrangements of the pyrimidine ring have been reported, although subsequent studies have indicated that the formation of the carboxylic acid is the more common outcome. researchgate.net

Esterification: While direct esterification of the carboxamide is not a standard reaction, the synthesis of pyrimidine carboxylic acid esters is a well-established field. For instance, a novel and practical synthesis of 5-halopyrimidine-4-carboxylic acid esters has been developed via the Minisci alkoxycarbonylation of 5-halopyrimidines. ucla.edu This radical-based reaction demonstrates a method for introducing an ester group onto the pyrimidine ring, which could be conceptually applied to derivatives of this compound.

The following table summarizes typical conditions for hydrolysis of related pyrimidine esters, which can provide insights into the potential conditions for the hydrolysis of the amide group in this compound.

| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |

| Ethyl 2-benzyl-4-methylpyrimidine-5-carboxylate | KOH/H2O | 2-Benzyl-4-methylpyrimidine-5-carboxylic acid | Not specified | researchgate.net |

Reduction to Amine Derivatives

The reduction of the carboxamide group in this compound would lead to the formation of a (5-bromopyrimidin-2-yl)methanamine (B596827) derivative. This transformation is typically achieved using strong reducing agents such as lithium aluminum hydride (LiAlH4) or borane (B79455) (BH3). The pyrimidine ring itself can also be susceptible to reduction under certain conditions, which necessitates careful selection of reagents and reaction parameters to achieve selectivity for the amide reduction.

In the context of this compound, this would translate to:

The choice of reducing agent and solvent system would be critical to avoid unwanted side reactions, such as reduction of the pyrimidine ring or cleavage of the carbon-bromine bond.

Investigation of Regioselectivity and Stereoselectivity in Derivatization Reactions

Regioselectivity and stereoselectivity are crucial aspects of the derivatization of substituted pyrimidines, influencing the structure and properties of the resulting compounds.

Regioselectivity: The substitution pattern of the pyrimidine ring in this compound dictates the regioselectivity of further reactions. For instance, in electrophilic aromatic substitution reactions, the electron-withdrawing nature of the nitrogen atoms and the carboxamide group deactivates the ring, while the bromo substituent can direct incoming electrophiles.

Studies on the regioselective displacement reactions of related 5-bromo-2,4-dichloro-6-methylpyrimidine (B181392) with ammonia (B1221849) have shown that the chlorine at the 4-position is preferentially substituted. researchgate.net This highlights the influence of the electronic environment of the pyrimidine ring on the regiochemical outcome of nucleophilic substitution reactions. A similar regioselective lithiation–substitution protocol has been used to synthesize C-6 elaborated 2-amino-5-bromo-4(3H)-pyrimidinones. nih.gov

The Minisci reaction for the synthesis of 5-halopyrimidine-4-carboxylic acid esters also exhibits high regioselectivity, with the substitution occurring predominantly at the 4-position. ucla.edu This selectivity is attributed to the electronic properties of the pyrimidine substrate. ucla.edu

The following table presents data on the regioselective synthesis of substituted pyrimidines, illustrating the directing effects of substituents on the pyrimidine ring.

| Starting Material | Reagents and Conditions | Major Product | Minor Product | Reference |

| 5-bromo-2,4-dichloro-6-methylpyrimidine | Ammonia | 5-bromo-2-chloro-6-methylpyrimidin-4-amine | Not specified | researchgate.net |

| 5-bromopyrimidine | Ethyl pyruvate, (NH4)2S2O8, H2SO4, toluene/H2O | Ethyl 5-bromopyrimidine-4-carboxylate | 2-isomer (<3%) | ucla.edu |

Stereoselectivity: Investigations into the stereoselectivity of reactions involving pyrimidine derivatives are often centered on cycloaddition reactions. While specific studies on this compound are not available, theoretical studies on the [3+2] cycloaddition reactions of other nitrogen-containing heterocycles provide insights into the factors governing stereoselectivity. nih.govresearchgate.netresearchgate.net These studies often employ computational methods, such as Density Functional Theory (DFT), to analyze the transition states and determine the preferred stereochemical outcome. researchgate.net The electronic and steric nature of the substituents on the reacting species plays a significant role in determining the stereoselectivity of such reactions. researchgate.net

Exploration of Biological Activities in Research Models Non Clinical Focus

In Vitro Enzyme Inhibition Assays

No publicly accessible research data details the in vitro enzyme inhibition profile of 5-Bromo-N-ethylpyrimidine-2-carboxamide.

Determination of Inhibition Kinetics and IC50 Values

There are no available studies reporting the determination of inhibition kinetics or specific IC50 values for this compound against any enzyme target.

Specificity and Selectivity Profiling Against Relevant Enzyme Panels

Information regarding the specificity and selectivity of this compound against panels of enzymes is not present in the public domain.

Cellular Assays for Biological Pathway Modulation

Scientific literature lacks reports on cellular assays conducted to determine the biological pathway modulation of this compound.

Investigation of Cellular Target Engagement

There is no available data from studies investigating the cellular target engagement of this compound.

Phenotypic Screening in Defined Cell Lines (e.g., microbial, parasite)

No phenotypic screening results for this compound in microbial, parasite, or other defined cell lines have been published in the accessible scientific literature.

Structure-Activity Relationship (SAR) Analysis of Pyrimidine (B1678525) Carboxamides

While specific SAR data for this compound is unavailable, broader research on pyrimidine carboxamides highlights key structural features that influence biological activity. The pyrimidine core and the carboxamide linkage are common scaffolds in molecules designed to target a variety of enzymes, including kinases and hydrolases.

Generally, in the development of such inhibitors, modifications are made at several positions on the pyrimidine ring and on the amide substituent to optimize potency, selectivity, and pharmacokinetic properties. For instance, substitutions at the 5-position of the pyrimidine ring with halogen atoms, such as bromine, are a common strategy to modulate the electronic properties and binding interactions of the molecule with its target. The nature of the alkyl or aryl group attached to the amide nitrogen (the N-ethyl group in this case) is also critical for determining the compound's affinity and specificity.

Without experimental data for this compound or its close analogs, any discussion on its potential biological activity remains speculative and would be based on the activities of more distantly related pyrimidine derivatives.

Influence of Substituents on In Vitro Biological Activity

The structure-activity relationship (SAR) of pyrimidine carboxamides is a critical area of study, aiming to optimize potency and drug-like properties. While direct and extensive public data on this compound is limited, the principles of how substituents affect activity can be understood from comprehensive studies on analogous series, such as pyrimidine-4-carboxamides developed as inhibitors of N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD). acs.orgnih.govnih.gov

In one such extensive study, researchers systematically modified three positions (R₁, R₂, and R₃) around a pyrimidine-4-carboxamide (B1289416) core to enhance potency against NAPE-PLD. acs.org The initial screening hit, Compound 2 , had a sub-micromolar potency (pIC₅₀ = 6.09). acs.orgnih.gov

R₁ Amide Substituent: The N-H of the amide was found to be crucial. Methylation of this position resulted in a complete loss of potency, suggesting it may form a critical hydrogen bond with the enzyme or that a methyl group introduces a steric clash. acs.org Linear alkylamides showed optimal inhibition with a propyl chain, while branching or introducing larger aromatic groups was generally unfavorable. acs.org

R₂ Substituent: The N-methylphenethylamine group at this position was important for activity. Its complete removal led to inactive compounds. Conformational restriction of this group by incorporating it into a piperidine (B6355638) ring, specifically an (S)-3-phenylpiperidine, resulted in a threefold increase in potency. acs.orgnih.gov

R₃ Substituent: Exchanging a morpholine (B109124) group for a smaller and more polar (S)-3-hydroxypyrrolidine not only reduced lipophilicity but also increased activity tenfold when combined with the optimal R₂ substituent. acs.orgnih.gov

The culmination of these optimization efforts led to the identification of LEI-401, a potent NAPE-PLD inhibitor with a nanomolar IC₅₀ of 72 nM. acs.org This demonstrates how systematic substitution can dramatically enhance biological activity.

| Compound | R₁ Substituent | R₂ Substituent | R₃ Substituent | pIC₅₀ | IC₅₀ (nM) |

|---|---|---|---|---|---|

| 2 (Hit Compound) | Cyclopropylmethyl | N-methylphenethylamine | Morpholine | 6.09 | 813 |

| 7 | N-Methyl-cyclopropylmethyl | N-methylphenethylamine | Morpholine | <5.0 | >10000 |

| 104 | Cyclopropylmethyl | (S)-3-Phenylpiperidine | Morpholine | 6.58 | 263 |

| 1 (LEI-401) | Cyclopropylmethyl | (S)-3-Phenylpiperidine | (S)-3-Hydroxypyrrolidine | 7.14 | 72 |

Similarly, studies on pyrimidine-2-carboxamide (B1283407) analogs designed as inhibitors for the Receptor for Advanced Glycation End Products (RAGE) have identified potent compounds with improved hydrophilicity and reduced cytotoxicity. nih.gov This highlights a common goal in medicinal chemistry: modifying a core scaffold to enhance target-specific activity while minimizing off-target effects.

Pharmacophore Elucidation and Ligand Design Principles

Pharmacophore modeling identifies the essential molecular features required for a compound to bind to a specific biological target. For the pyrimidine carboxamide class, these models typically include hydrogen bond donors, hydrogen bond acceptors, and hydrophobic regions. scribd.com

Based on the SAR studies of NAPE-PLD inhibitors, a clear pharmacophore emerges:

Hydrogen Bonding: The amide N-H group is a critical hydrogen bond donor. acs.org The nitrogen atoms within the pyrimidine ring can also act as hydrogen bond acceptors, playing a key role in orienting the molecule within the binding site. acs.org

Hydrophobic Pockets: The R₁ substituent appears to bind in a shallow lipophilic pocket, where groups like cyclopropylmethyl are optimal. acs.orgnih.gov The R₂ position accommodates a larger hydrophobic group, with the conformationally restricted phenylpiperidine being ideal. acs.org

Polar Interactions: The R₃ position favors smaller, polar groups that can form additional interactions and improve physicochemical properties like solubility. acs.org

These principles guide the rational design of new inhibitors. For instance, designing molecules that maintain these key interactions while modifying other parts of the scaffold can lead to compounds with improved selectivity or pharmacokinetic profiles. The development of pyrimidine-based inhibitors against targets like the SARS-CoV-2 main protease (MPro) and Protein Arginine Methyltransferase 5 (PRMT5) also relies on these fundamental principles of matching a ligand's pharmacophoric features to the target's binding site, which often involves hydrogen bonds, π–π stacking, and hydrophobic contacts. nih.govacs.org

Mechanism of Action Studies at the Molecular Level

Understanding how a compound exerts its biological effect requires identifying its direct molecular targets and the subsequent impact on cellular biochemistry.

Identification of Specific Molecular Targets and Binding Partners

Derivatives of the pyrimidine carboxamide core have been shown to interact with a variety of specific molecular targets, demonstrating the scaffold's versatility.

N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD): As detailed previously, a library of pyrimidine-4-carboxamides was optimized to potently and selectively inhibit this enzyme, which is responsible for the biosynthesis of bioactive N-acylethanolamines. acs.orgnih.govnih.gov

Receptor for Advanced Glycation End Products (RAGE): Pyrimidine-2-carboxamide analogs have been specifically designed and evaluated as inhibitors of RAGE. nih.gov RAGE is a multiligand receptor implicated in inflammatory responses, diabetic complications, and cancer. nih.govimtm.cz

SARS-CoV-2 Main Protease (MPro): Fused pyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamides have been identified as potent inhibitors of the main protease of the SARS-CoV-2 virus, a critical enzyme for viral replication. nih.gov

PIM-1 Kinase: Certain pyrido[2,3-d]pyrimidine (B1209978) derivatives have shown potent inhibitory activity against PIM-1 kinase, a molecular target in cancer therapy due to its role in cell proliferation and survival. rsc.org

Protein Arginine Methyltransferase 5 (PRMT5): This enzyme has been targeted by pyrimidine-containing compounds in the context of MTAP-deleted cancers, representing a synthetic lethal therapeutic approach. acs.org

Elucidation of Biochemical Pathway Modulation

By binding to their molecular targets, pyrimidine carboxamide derivatives can modulate key biochemical pathways, leading to a specific cellular response. One of the most significant mechanisms involves the disruption of nucleotide metabolism.

The de novo pyrimidine synthesis pathway is essential for producing the building blocks of DNA and RNA, and it is a critical pathway for rapidly proliferating cells, such as cancer cells. ashpublications.orgresearchgate.net Some compounds can induce a state of "pyrimidine starvation" by inhibiting key enzymes in this pathway. nih.govnih.gov For example, studies on the compound AICAr (5-aminoimidazole-4-carboxamide-1-β-riboside) in multiple myeloma cells revealed that it causes a dramatic increase in the metabolic intermediate orotate (B1227488) and a decrease in uridine (B1682114) monophosphate (UMP). nih.govnih.gov This indicates the inhibition of UMP synthetase, the final enzyme in the de novo pyrimidine pathway. nih.gov The resulting depletion of pyrimidine nucleotides leads to DNA replicative stress and ultimately induces apoptosis (programmed cell death) in the cancer cells. nih.govnih.gov This mechanism highlights pyrimidine biosynthesis as a promising target for therapeutic intervention. nih.gov

In a different context, the inhibition of NAPE-PLD by the pyrimidine-4-carboxamide LEI-401 directly modulates the endocannabinoid system. By blocking NAPE-PLD, the compound reduces the biosynthesis of N-acylethanolamines, including the endocannabinoid anandamide, in brain tissue, which in turn modulates emotional behavior in animal models. acs.orgnih.gov

Future Research Directions and Translational Perspectives

Design and Synthesis of Advanced Pyrimidine (B1678525) Carboxamide Analogues for Enhanced Research Utility

The core structure of 5-Bromo-N-ethylpyrimidine-2-carboxamide is ripe for the design and synthesis of advanced analogues to explore and enhance its utility in research. The pyrimidine ring system is a privileged scaffold in drug discovery due to its wide range of biological activities. nih.govgsconlinepress.com Synthetic strategies can be employed to modify each component of the parent molecule to build libraries of novel compounds.

Key areas for analogue development include:

Modification of the Pyrimidine Core: Introducing additional substituents to the pyrimidine ring can significantly alter the molecule's electronic properties, solubility, and spatial arrangement. humanjournals.com These modifications can be guided by structure-activity relationship (SAR) studies to systematically probe how changes in the chemical structure affect its biological activity. humanjournals.com

Substitution at the 5-position: The bromine atom is a particularly useful functional group for synthetic chemists. It can be readily replaced or used in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to attach a wide variety of other chemical groups, including aryl or heteroaryl rings. nih.govrsc.org This allows for the creation of a diverse set of molecules with varied three-dimensional shapes and properties.

Alteration of the Carboxamide Group: The N-ethyl group of the carboxamide can be replaced with different alkyl or aryl groups to investigate the impact on the compound's interactions with biological targets. The amide bond itself is crucial for activity in many pyrimidine carboxamides and can be modified to alter properties like lipophilicity and metabolic stability. nih.gov

Modern synthetic methods, including microwave-assisted reactions and multicomponent reactions like the Biginelli reaction, offer efficient pathways to generate these diverse analogues. humanjournals.comresearchgate.net The goal of these synthetic efforts is to produce compounds with improved properties, such as increased potency, selectivity, and better pharmacokinetic profiles, making them more effective as research tools. humanjournals.comnih.gov

Table 1: Potential Modifications for Analogue Synthesis

| Molecular Section | Potential Modification | Desired Outcome for Research Utility |

|---|---|---|

| Pyrimidine Ring | Introduction of methoxy, amino, or cyano groups | Altered electronic properties, solubility, and target interaction |

| 5-Position (Bromo) | Replacement via Suzuki or Sonogashira coupling | Introduction of diverse aryl, heteroaryl, or alkynyl groups for SAR exploration |

| N-ethyl Group | Substitution with larger alkyl chains, cyclic groups, or aromatic rings | Modified lipophilicity and steric profile |

| Carboxamide Linker | Conversion to thioamide or other bioisosteres | Enhanced metabolic stability and altered hydrogen bonding capacity |

Application in Chemical Biology as Probes for Biological Systems

Small molecules are essential tools for interrogating complex biological systems. ucsd.eduyoutube.com The this compound scaffold can be developed into chemical probes to study cellular processes and protein functions. Chemical probes are small molecules designed to selectively interact with a specific biological target, allowing researchers to study its function in a biological context. youtube.comscispace.com

To be an effective chemical probe, a molecule should ideally possess high potency, selectivity for its target, and a mechanism of action that is well-understood. scispace.com The development of probes from the pyrimidine carboxamide scaffold could involve:

Fluorophore Conjugation: Attaching a fluorescent dye (fluorophore) to the molecule would allow for visualization of its localization within cells using techniques like fluorescence microscopy. ucsd.edu This can provide insights into the distribution and potential targets of the compound.

Affinity-Based Probes: The scaffold can be modified to include a reactive group that can covalently bind to its biological target. This allows for the identification of target proteins through techniques like activity-based protein profiling.

Photoaffinity Labeling: Incorporating a photo-reactive group into the molecule would enable researchers to permanently link the probe to its target upon exposure to UV light. This is a powerful method for identifying specific protein-ligand interactions within a complex cellular environment.

By developing the this compound core into a suite of chemical probes, researchers can gain a deeper understanding of biological pathways and identify new targets for future investigation. chemscene.com

Development of Novel Research Tools and Reagents Based on the Compound Scaffold

Beyond its direct biological applications, the this compound structure serves as a versatile building block for creating more complex research tools and reagents. Halogenated pyrimidines are valuable intermediates in organic synthesis. chemicalbook.comossila.com

The reactivity of the bromine and the functionality of the carboxamide group can be exploited to synthesize:

Fragment Libraries: The core scaffold can be used as a starting point for fragment-based drug discovery. By generating a library of small, diverse molecules ("fragments") based on the pyrimidine carboxamide structure, researchers can screen for weak but efficient binding to a protein target. These initial hits can then be optimized into more potent lead compounds.

Linkers for PROTACs: The structure could potentially be incorporated as a component of Proteolysis Targeting Chimeras (PROTACs). PROTACs are molecules that bring a target protein and an E3 ubiquitin ligase together, leading to the degradation of the target protein. The pyrimidine carboxamide could be developed into a ligand that binds to a protein of interest.

Solid-Phase Synthesis Reagents: The compound could be immobilized on a solid support, facilitating the high-throughput synthesis of a library of pyrimidine derivatives. google.com This approach streamlines the process of generating many different compounds for screening purposes.

The development of such tools expands the utility of the this compound scaffold from a single compound to a platform for generating a wide range of customized chemical reagents for biological and medicinal chemistry research.

Potential for Lead Compound Discovery in Pre-Clinical Research

A lead compound is a chemical compound that has promising activity against a particular biological target and serves as the starting point for further optimization to develop a new drug. Pyrimidine derivatives are a well-established source of lead compounds in drug discovery. nih.govresearchgate.net The this compound scaffold possesses features that make it an attractive starting point for preclinical lead discovery programs.

The process of developing this compound into a lead would involve:

High-Throughput Screening (HTS): A library of analogues, designed as described in section 7.1, would be tested against a panel of biological targets to identify initial "hits."

Structure-Activity Relationship (SAR) Studies: Once initial hits are identified, systematic modifications are made to the molecule to understand which parts are essential for its activity and to improve its potency and selectivity. humanjournals.com For example, research on other pyrimidine derivatives has shown that specific substitutions are crucial for activity. nih.gov

Optimization of Pharmacokinetic Properties: Lead compounds must not only be active but also possess suitable properties for absorption, distribution, metabolism, and excretion (ADME). Medicinal chemists would modify the initial hit to improve these characteristics, aiming for a compound that is more "drug-like." nih.gov

The ultimate goal is to identify a novel lead compound with a well-defined mechanism of action that can serve as a candidate for further, more intensive preclinical development, without focusing on a specific disease at this early stage. asm.orgrsc.org

Q & A

Q. What are the preferred synthetic routes for 5-Bromo-N-ethylpyrimidine-2-carboxamide, and how do reaction conditions influence yield?

The synthesis of this compound typically involves nucleophilic substitution or coupling reactions. For instance, brominated pyrimidine derivatives are often synthesized via Buchwald-Hartwig amination or Suzuki-Miyaura cross-coupling to introduce the ethylcarboxamide group . Reaction conditions such as solvent polarity (e.g., DMF vs. THF), temperature (80–120°C), and catalyst choice (e.g., Pd(PPh₃)₄ for cross-coupling) significantly impact yield. Excess ethylamine or carboxamide precursors may improve regioselectivity, but side reactions like dehalogenation can occur under prolonged heating .

Q. How can researchers characterize the structural and electronic properties of this compound?

Key techniques include:

- X-ray crystallography for definitive bond-length and angle measurements .

- NMR spectroscopy (¹H, ¹³C, and ²D-COSY) to confirm substituent positions and hydrogen bonding patterns (e.g., NH...O interactions in the carboxamide group) .

- DFT calculations (e.g., B3LYP/6-31G**) to map electrostatic potential surfaces and predict reactivity sites .

Q. What are the common impurities observed during synthesis, and how can they be mitigated?

Major impurities include dehalogenated byproducts (e.g., N-ethylpyrimidine-2-carboxamide) and dimerization products. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) is effective. LC-MS with reverse-phase C18 columns can quantify impurity levels .

Advanced Research Questions

Q. How does the bromine substituent influence the regioselectivity of electrophilic aromatic substitution (EAS) in pyrimidine derivatives?

The bromine atom at the 5-position acts as a meta-directing group, directing incoming electrophiles to the 4- or 6-position of the pyrimidine ring. Computational studies (e.g., Fukui function analysis) reveal that bromine’s electron-withdrawing effect increases the electrophilicity of adjacent carbons, favoring nitration or sulfonation at these sites . Experimental validation via kinetic isotope effects (KIE) or Hammett plots is recommended to confirm mechanistic pathways .

Q. What computational methods are suitable for predicting the binding affinity of this compound to biological targets?

- Molecular docking (AutoDock Vina, Glide) to screen against enzyme active sites (e.g., kinases or proteases).

- MD simulations (AMBER or GROMACS) to assess binding stability and ligand-protein interactions over time.

- QSAR models using Hammett σ constants or Hirshfeld charges to correlate electronic properties with bioactivity .

Q. How can researchers resolve contradictions in experimental data (e.g., conflicting reactivity reports) for brominated pyrimidines?

Contradictions often arise from variations in reaction conditions or analytical methods. A systematic approach includes:

- Reproducing experiments under controlled conditions (e.g., inert atmosphere, standardized reagents).

- Multivariate analysis (e.g., DOE) to isolate critical variables (e.g., temperature, catalyst loading).

- Comparative studies with structurally analogous compounds (e.g., 5-chloro or 5-iodo derivatives) to identify substituent-specific trends .

Q. What strategies optimize the solubility and stability of this compound in aqueous media for biological assays?

- Co-solvent systems (DMSO/PBS or cyclodextrin inclusion complexes) to enhance solubility without denaturing proteins.

- pH adjustment (near physiological pH 7.4) to stabilize the carboxamide group against hydrolysis.

- Lyophilization for long-term storage, with stability monitored via HPLC-UV .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.